molecular formula C20H18ClN3O4S B7706243 N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide

Cat. No. B7706243
M. Wt: 431.9 g/mol
InChI Key: LMEFMOIXZVOCHG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide, also known as MS-275, is a synthetic small molecule that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.

Mechanism of Action

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide exerts its therapeutic effects through the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the repression of gene transcription, which can contribute to the development and progression of various diseases. By inhibiting HDAC enzymes, N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. Additionally, N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide can also affect non-histone proteins, leading to the regulation of various cellular processes such as cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has been shown to exhibit potent anti-tumor activity in various cancer cell lines through the induction of cell cycle arrest and apoptosis. Additionally, N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. Additionally, N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide also has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide and to identify potential biomarkers for patient selection and treatment monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide in humans and to determine its potential use in the treatment of various diseases.

Synthesis Methods

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide can be synthesized through a multistep process involving the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 2-methoxy-5-sulfamoylphenylamine to form N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide. The purity of the compound can be enhanced through recrystallization and chromatography techniques.

Scientific Research Applications

N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, lung, and colon cancer. N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-methoxy-5-sulfamoylphenyl)-4-methylbenzamide has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-chloro-N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-19-8-7-17(29(26,27)23-13-14-4-3-9-22-12-14)11-18(19)24-20(25)15-5-2-6-16(21)10-15/h2-12,23H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEFMOIXZVOCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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